molecular formula C6H10N2O B2837254 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol CAS No. 802027-25-4

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Cat. No. B2837254
CAS RN: 802027-25-4
M. Wt: 126.159
InChI Key: NFMVPDIGCAXICP-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol” is a chemical compound with the CAS number 802027-25-4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular weight of “this compound” is 126.16 . The InChI code for this compound is 1S/C6H10N2O/c1-8-5-7-4-6 (8)2-3-9/h4-5,9H,2-3H2,1H3 .

Scientific Research Applications

Catalysis in Transesterification/Acylation Reactions

Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), which include 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, have been identified as efficient catalysts in transesterification reactions between esters and alcohols. These compounds are effective in the acylation of alcohols with vinyl acetate at room temperature and can react with methyl esters and primary alcohols to form corresponding esters efficiently (Grasa et al., 2002).

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, including those with this compound, have shown significant DNA binding propensity and nuclease activity. These complexes demonstrate minor structural changes in calf thymus DNA upon binding and exhibit higher DNA cleavage activity in the presence of a reducing agent (Kumar et al., 2012).

Intramolecular Hydroalkoxylation and Hydroamination

(IPr)Cu(Me) complexes, with IPr including this compound, have been used to catalyze the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds. These reactions form 5- or 6-membered rings with exocyclic methylene groups for ether products, demonstrating the compound's versatility in chemical synthesis (Pouy et al., 2012).

Metal–Organic Frameworks (MOFs)

This compound has been used in the construction of a variety of novel metal–organic frameworks (MOFs). These MOFs, featuring different flexible bis(imidazole) ligands, exhibit diverse structures like self-penetrating networks and corrugated 2D networks, highlighting the adaptability of the compound in the design of complex molecular architectures (Sun et al., 2010).

Mercury(II) Partitioning in Aqueous Solutions

A study on the partitioning of mercury(ii) from aqueous solutions using a hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquid, related to this compound, demonstrated the compound's utility in environmental chemistry. This research opens up potential applications in the extraction and environmental remediation of heavy metals (Holbrey et al., 2003).

Protic Hydroxylic Ionic Liquids

This compound has been investigated in the synthesis of protic hydroxylic ionic liquids, which are characterized by their low glass transition temperature and high conductivity. These properties suggest potential applications in various industrial processes (Shevchenko et al., 2017).

Corrosion Inhibition

Imidazoline derivative compounds, synthesized from this compound, have been evaluated as corrosion inhibitors for carbon steel in chloride solutions. Their effectiveness in reducing corrosion suggests potential applications in industrial maintenance and oilfield mining (Wahyuningrum et al., 2008).

Catalysis in C-N Bond Formation

Ruthenium(II) complexes with this compound ligands have been found to be efficient catalysts for C-N bond formation via hydrogen-borrowing methodology. These complexes have shown effectiveness in various reactions, including the selective mono-N-methylation of anilines, highlighting their potential in organic synthesis (Donthireddy et al., 2020).

Safety and Hazards

The safety information for “2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol” indicates that it may cause skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-methylimidazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-5-7-4-6(8)2-3-9/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMVPDIGCAXICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

802027-25-4
Record name 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
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